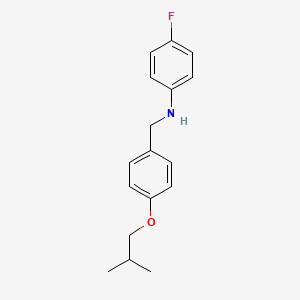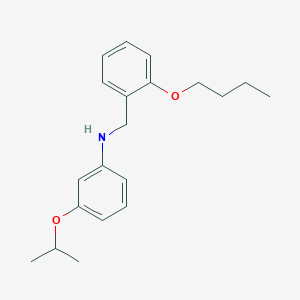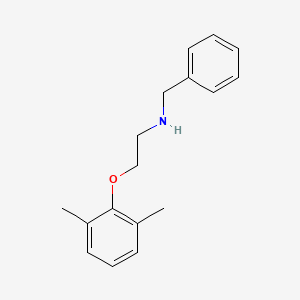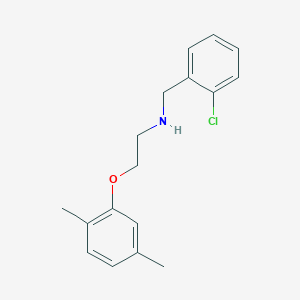![molecular formula C16H18ClNO2 B1385375 3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline CAS No. 1040685-55-9](/img/structure/B1385375.png)
3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline
Vue d'ensemble
Description
3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline, also known as 4-MEO-MPA, is a synthetic chemical compound that has been used in a variety of scientific research studies. It is a derivative of the drug mephedrone and is often used as a research chemical in biomedical studies. 4-MEO-MPA has been studied for its potential to act as an inhibitor of enzymes and as an agonist of certain receptors. It has also been studied for its potential to act as a neurotransmitter and as an anti-inflammatory agent. In
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Approaches : One study explored the synthesis of similar aniline derivatives through a high-pressure hydrolysis and reduction reaction, followed by an addition reaction, highlighting the efficiency and environmental friendliness of the process (Wen Zi-qiang, 2007).
- Vibrational and Geometrical Properties : Infrared spectroscopic studies and theoretical calculations on N-phenoxyethylanilines and derivatives provide insights into their vibrational, geometrical, and electronic properties. This research aids in understanding the molecular behavior of similar compounds (Finazzi et al., 2003).
- Structural Characteristics : A study on isomeric chloro-anilines revealed the planar backbone structure and intermolecular interactions in these compounds, which is relevant for understanding the chemical behavior of similar aniline derivatives (Su et al., 2013).
Applications in Material Science
- Catalysis and Polymerization : Research on palladium-catalyzed amination of aryl halides, involving compounds like N-Methyl-N-(4-Chlorophenyl)Aniline, provides valuable insights for applications in material science and industrial synthesis (Wolfe & Buchwald, 2003).
- Building Blocks in Synthesis : Methyl (E)-4-Chloro-3-methoxy-2-butenoate is highlighted as a versatile building block for various nucleophilic substitution reactions, emphasizing the potential of similar chloro-methoxy aniline derivatives in diverse chemical syntheses (Duc et al., 1992).
Pharmaceutical and Biomedical Research
- Cytotoxic Compounds Synthesis : A study on the synthesis of chloro-, methoxy-, and methoxycarbonyl-derivatives of anilines presents their potential as precursors for anti-tumor agents, underscoring the biomedical significance of such compounds (Abela Medici et al., 1977).
- Biotransformation in Cancer Research : Research identifying metabolites from the biotransformation of a carcinogenic compound into chloro-hydroxyaniline highlights the importance of understanding the metabolic pathways of similar anilines in cancer studies (Kolar & Schlesiger, 1975).
Propriétés
IUPAC Name |
3-chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-12-3-6-14(7-4-12)20-10-9-18-13-5-8-16(19-2)15(17)11-13/h3-8,11,18H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHSUWGFDPQBNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC2=CC(=C(C=C2)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2,4,6-trimethylaniline](/img/structure/B1385296.png)
![N-[2-(Hexyloxy)benzyl]-2-isopropoxyaniline](/img/structure/B1385297.png)

![N1-[2-(2-ethoxyethoxy)benzyl]-N2,N2-diethyl-1,2-ethanediamine](/img/structure/B1385300.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-N-(3-chloro-2-methylphenyl)amine](/img/structure/B1385301.png)
-methanamine](/img/structure/B1385302.png)

![N-[2-(2,4-Dichlorophenoxy)ethyl]cyclohexanamine](/img/structure/B1385308.png)

methanamine](/img/structure/B1385311.png)
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-N-(3-pyridinylmethyl)amine](/img/structure/B1385312.png)
![N-[4-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline](/img/structure/B1385313.png)
![3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline](/img/structure/B1385315.png)